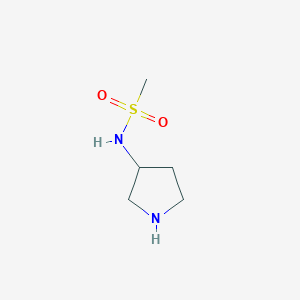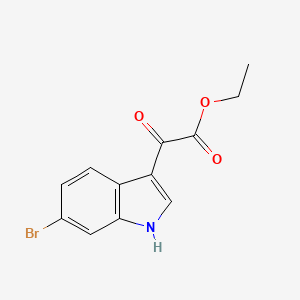![molecular formula C11H13BrN2O4 B3048715 Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate CAS No. 1803589-02-7](/img/structure/B3048715.png)
Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate
Overview
Description
“Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate” is a chemical compound with the molecular formula C11H13BrN2O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, a nitro group, an amino group, and a methylpropanoate group attached to a phenyl ring . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which share a similar structure with your compound, have been found to possess various biological activities . These include:
- Antiviral activity: Indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
- Anti-inflammatory activity: Indole derivatives can potentially be used in the treatment of inflammation .
- Anticancer activity: Certain indole derivatives have demonstrated anticancer activity .
- Anti-HIV activity: Some indole derivatives have been reported to have anti-HIV properties .
- Antioxidant activity: Indole derivatives can act as antioxidants, neutralizing harmful free radicals in the body .
- Antimicrobial activity: Indole derivatives can potentially inhibit the growth of harmful microorganisms .
- Antitubercular activity: Indole derivatives have been found to be effective against tuberculosis .
- Antidiabetic activity: Indole derivatives can potentially be used in the treatment of diabetes .
- Antimalarial activity: Indole derivatives have shown effectiveness against malaria .
- Anticholinesterase activities: Indole derivatives can inhibit cholinesterase, an enzyme that breaks down acetylcholine in the body .
Fluorescent Probes
Compounds related to “Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate” have been used to develop near-infrared fluorescent probes. These probes aid in the detection and imaging of sulfane sulfur in living cells and in vivo studies.
properties
IUPAC Name |
methyl 2-(5-bromo-2-nitroanilino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,10(15)18-3)13-8-6-7(12)4-5-9(8)14(16)17/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPPBFZMLBWOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193664 | |
| Record name | Alanine, N-(5-bromo-2-nitrophenyl)-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate | |
CAS RN |
1803589-02-7 | |
| Record name | Alanine, N-(5-bromo-2-nitrophenyl)-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine, N-(5-bromo-2-nitrophenyl)-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



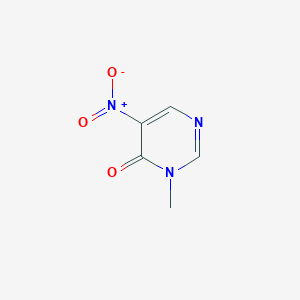
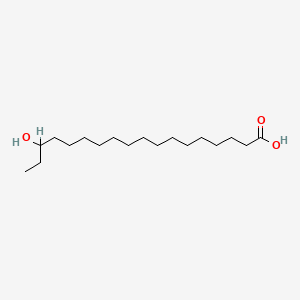
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B3048636.png)
![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3048639.png)
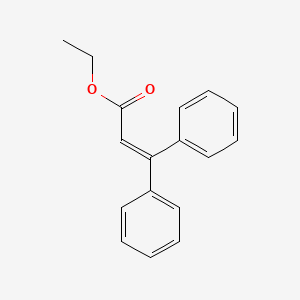


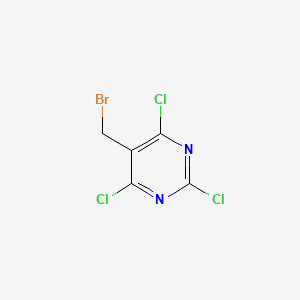
![[1,1':4',1''-Terphenyl]-4-carboxaldehyde](/img/structure/B3048647.png)
